molecular formula C9H12N2O2 B13254230 Ethyl 2,5-dimethylpyrimidine-4-carboxylate

Ethyl 2,5-dimethylpyrimidine-4-carboxylate

Cat. No.: B13254230
M. Wt: 180.20 g/mol
InChI Key: PYQSBSHTXAVBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,5-dimethylpyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C9H12N2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-dimethylpyrimidine-4-carboxylate typically involves the condensation of ethyl acetoacetate with guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dimethylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidine derivatives. Substitution reactions can result in a variety of substituted pyrimidine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2,5-dimethylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
  • Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
  • Triazole-pyrimidine hybrids

Uniqueness

Ethyl 2,5-dimethylpyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .

Biological Activity

Ethyl 2,5-dimethylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9_{9}H11_{11}N2_{2}O2_{2} and a molecular weight of approximately 179.21 g/mol. The compound features a pyrimidine ring with ethyl and methyl substitutions, which contribute to its unique chemical reactivity and biological profile.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing starting materials such as ethyl acetoacetate and urea derivatives.
  • Cyclization Processes : Involving multi-step reactions that may include protection-deprotection strategies to yield the desired pyrimidine structure .

Antimicrobial Properties

This compound has been studied for its antimicrobial activities. Research indicates that it exhibits significant antibacterial effects against various pathogens. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines in vitro. The mechanism appears to involve apoptosis induction through the activation of caspase pathways and modulation of mitochondrial membrane potential .

Study on Antimicrobial Effects

A study conducted by researchers demonstrated that this compound had effective antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for both bacterial strains, indicating a strong potential for development as an antimicrobial agent.

Study on Anticancer Activity

In a separate investigation focusing on leukemia cells (HL-60), this compound was found to induce apoptosis at concentrations as low as 25 µM. The study reported an increase in reactive oxygen species (ROS) levels and a decrease in mitochondrial membrane potential, suggesting that the compound triggers oxidative stress leading to cell death .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with other pyrimidine derivatives is presented below:

Compound NameMolecular FormulaUnique Features
Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylateC9_{9}H10_{10}ClN2_{2}O2_{2}Contains chlorine; distinct reactivity
Ethyl 2-amino-4-chloro-6-(trichlorophenyl)pyrimidineC13_{13}H10_{10}Cl4_{4}N3_{3}Multiple chlorine atoms; enhanced bioactivity
Ethyl 4-amino-6-methylpyrimidine-5-carboxylateC8_{8}H10_{10}N4_{4}O2_{2}Amino group substitution; differing effects

This compound stands out due to its balanced substitution pattern that contributes to its unique reactivity and biological profile compared to these similar compounds.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 2,5-dimethylpyrimidine-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-4-13-9(12)8-6(2)5-10-7(3)11-8/h5H,4H2,1-3H3

InChI Key

PYQSBSHTXAVBAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.